molecular formula C18H20N4O4 B5089547 methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate

methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate

Cat. No.: B5089547
M. Wt: 356.4 g/mol
InChI Key: ANVVSWYJIAQMTM-INIZCTEOSA-N
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Description

Methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring, which is further connected to a methylbutanoate group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Construction of the oxazole ring: This step often involves cyclization reactions using appropriate precursors such as α-haloketones and amides.

    Linking the benzimidazole and oxazole rings: This can be done through alkylation reactions using suitable alkyl halides.

    Formation of the methylbutanoate group: This step might involve esterification reactions using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions might target the oxazole ring or the ester group, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate would depend on its specific biological target. Generally, compounds with benzimidazole and oxazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.

    Oxazole derivatives: Often studied for their anti-inflammatory and anticancer properties.

    Methylbutanoate derivatives: Commonly used in flavor and fragrance industries.

Uniqueness

Methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

methyl (2S)-2-[[2-(benzimidazol-1-ylmethyl)-1,3-oxazole-4-carbonyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-11(2)16(18(24)25-3)21-17(23)13-9-26-15(20-13)8-22-10-19-12-6-4-5-7-14(12)22/h4-7,9-11,16H,8H2,1-3H3,(H,21,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVVSWYJIAQMTM-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=COC(=N1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=COC(=N1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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